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Compound of Interest

Compound Name: A-867744

Cat. No.: B1666414

For Researchers, Scientists, and Drug Development Professionals

Abstract

A-867744 is a potent and selective Type Il positive allosteric modulator (PAM) of the a7
nicotinic acetylcholine receptor (nAChR), a ligand-gated ion channel implicated in cognitive
processes. As a Type || PAM, A-867744 enhances the receptor's response to agonists like
acetylcholine by increasing both the peak current amplitude and prolonging the channel's open
state, thereby significantly augmenting cholinergic signaling. This technical guide provides a
comprehensive overview of the preclinical data available for A-867744, summarizing its in vitro
and in vivo pharmacological properties. The document is intended to serve as a resource for
researchers and professionals in the field of drug discovery and development, offering detailed
insights into the compound's mechanism of action, potency, selectivity, and its effects in
preclinical models relevant to central nervous system disorders.

Core Compound Properties
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Property Value Reference

4-[5-(4-Chlorophenyl)-2-
methyl-3-(1-oxopropyl)-1H-

Chemical Name yl-3+( propyl)
pyrrol-1-

yl]benzenesulfonamide

Molecular Formula C20H19CIN203S

Molecular Weight 402.89 g/mol

Type Il Positive Allosteric
Class [1][2]
Modulator (PAM) of a7 nAChR

A-867744 binds to an allosteric
site on the a7 nAChR, distinct
from the orthosteric
acetylcholine binding site. This
binding potentiates the
Mechanism of Action receptor's response to an
agonist by increasing the
maximal efficacy and potency
of the agonist and slowing the
receptor's desensitization,
leading to a prolonged ion

channel opening.[2][3]

In Vitro Pharmacology

The in vitro activity of A-867744 has been characterized through various electrophysiological
and binding assays, demonstrating its potency and selectivity for the a7 nAChR.

Potency at a7 Nicotinic Acetylcholine Receptors

The potency of A-867744 in modulating a7 nAChR activity has been primarily assessed using
two-electrode voltage clamp electrophysiology in Xenopus oocytes expressing human or rat a7
NAChRSs.
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Assay System

Agonist

Parameter

Value (pM)

Reference

Xenopus oocytes
expressing
human a7
NAChR

Acetylcholine

ECso

[2](3]

Xenopus oocytes
expressing
human a7
nAChR

Acetylcholine

ICso

0.98

Xenopus oocytes
expressing rat a7
nAChR

Acetylcholine

ECso

1.12

[1]

Xenopus oocytes
expressing rat a7
NAChR

Acetylcholine

ICso

1.12

Selectivity Profile

A-867744 exhibits a high degree of selectivity for the a7 nAChR, with no significant activity
observed at other related receptors.

Receptor/Chan . .
| Species Assay Type Activity Reference
ne
N Electrophysiolog o
a3B4 nAChR Not specified No potentiation [3]
y
- Electrophysiolog o
0432 nAChR Not specified No potentiation [3]
y
-~ Electrophysiolog o
5-HTsa Receptor Not specified No potentiation [3]
y
Radioligand Binding Assays
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Radioligand binding studies have been conducted to investigate the binding site of A-867744.
These studies indicate that A-867744 does not compete with orthosteric ligands for binding to
the acetylcholine binding site.

o Receptor/Tissu
Radioligand Assay Type Result Reference
e

[FH]A-585539 (a7  o7/5-HTs

) ) Displacement No displacement  [3]
agonist) chimera
3H]Methyllycaco
[ ) _] v Rat cortex a7* ) ]
nitine (a7 Displacement No displacement  [3]

. nAChRs
antagonist)

[*H]-o- _—
) ) No significant
bungarotoxin (a7 a7 nAChRs Displacement ] [4]
) displacement
antagonist)

In Vivo Pharmacology & Pharmacokinetics

Preclinical in vivo studies have focused on the effects of A-867744 in rodent models of sensory
gating, a translational model relevant to schizophrenia. While pharmacokinetic data is limited in
the public domain, available information suggests the compound is brain penetrant.

Auditory Sensory Gating in Rodents

A-867744 has been shown to normalize deficits in auditory sensory gating in a rodent model,
suggesting its potential to address sensory processing deficits observed in psychiatric
disorders.[5]

Pharmacokinetics

Detailed pharmacokinetic parameters for A-867744 in preclinical species such as rat and dog
(e.g., Cmax, Tmax, half-life, oral bioavailability) are not extensively reported in publicly
available literature. However, it is noted that the compound is brain penetrant. One study
mentions that a structural derivative of A-867744, compound 3, exhibits excellent brain
penetration.[6] Another related compound, 28, also showed good oral bioavailability and
optimal brain penetration in Wistar rats.[7]
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Brain .
. Time . Referenc
Species Dose Route Concentr . B/P Ratio
. Point e
ation
_ 0.11-0.14
Wistar Rat 3 mg/kg p.o. M 2h 0.1-0.2 [7]
M

Experimental Protocols

Detailed experimental protocols for the preclinical studies involving A-867744 are not fully
available in the public domain. The following sections provide generalized methodologies for
the key experiments cited, based on standard practices in the field.

Two-Electrode Voltage Clamp (TEVC) in Xenopus
Oocytes

This electrophysiological technique is the primary method used to characterize the potency and
mechanism of action of allosteric modulators like A-867744 at ligand-gated ion channels.

Methodology:

o Oocyte Preparation: Mature female Xenopus laevis frogs are anesthetized, and ovarian
lobes are surgically removed. Oocytes are manually dissected and treated with collagenase
to remove the follicular layer.

e CRNA Injection: Oocytes are injected with cRNA encoding the human or rat a7 nAChR
subunits. Injected oocytes are then incubated for 2-5 days to allow for receptor expression.

» Electrophysiological Recording: An oocyte is placed in a recording chamber and perfused
with a standard saline solution. Two microelectrodes, one for voltage clamping and one for
current recording, are inserted into the oocyte.

o Compound Application: The oocyte is held at a negative membrane potential (e.g., -70 mV).
A-867744 is pre-applied for a set duration, followed by co-application with an a7 agonist like
acetylcholine.
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» Data Analysis: The potentiation of the agonist-evoked current by A-867744 is measured.
Concentration-response curves are generated to determine the ECso or ICso values.

Oocyte Harvest from Xenopus laevis ‘—»‘ Enzymatic Digestion (Collagenase) ‘—»‘ CcRNA Injection (a7 nAChR) ‘—»‘ Incubation (2-5 days) ‘—»‘ Two-Electrode Voltage Clamp Recording }—»‘ Data Analysis (EC50/IC50 Determination)

Click to download full resolution via product page

Fig. 1. Generalized workflow for Two-Electrode Voltage Clamp (TEVC) experiments.

Auditory Sensory Gating Model in Rats

This in vivo model assesses the ability of the brain to filter out repetitive auditory stimuli, a
process that is often impaired in schizophrenia.

Methodology:

e Animal Preparation: Rats are anesthetized and implanted with recording electrodes in the
hippocampus or over the vertex to record auditory evoked potentials (AEPS).

« Auditory Stimulation: A paired-click paradigm is used, where two identical auditory stimuli (S1
and S2) are presented with a short inter-stimulus interval (e.g., 500 ms).

e Drug Administration: A-867744 or vehicle is administered to the animals prior to the
recording session.

e AEP Recording: AEPs in response to the S1 and S2 stimuli are recorded. The key measure
is the amplitude of the P50 wave (a positive-going wave at approximately 50 ms post-
stimulus).

o Data Analysis: The ratio of the S2 to S1 P50 amplitude (S2/S1 ratio) is calculated. A ratio
closer to 1 indicates a deficit in sensory gating. The ability of A-867744 to reduce this ratio is
a measure of its efficacy.
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Fig. 2: Workflow for the auditory sensory gating experiment in rats.
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Signaling Pathway

A-867744, as a positive allosteric modulator, enhances the signaling cascade initiated by the
binding of an endogenous agonist, acetylcholine, to the a7 nAChR. This leads to an increased
influx of calcium ions, which can trigger various downstream cellular events.

Acetylcholine (ACh)

Binds to
orthosteric site

Binds to
allosteric site

o7 nAChP>

hannel Opening

Increased Ca2* Influx

:

Downstream Signaling Cascades
(e.g., ERK activation, gene expression)

Click to download full resolution via product page
Fig. 3: Simplified signaling pathway of a7 nAChR modulation by A-867744.

Discussion and Future Directions

A-867744 has demonstrated potent and selective positive allosteric modulation of the a7
NAChHR in preclinical studies. Its ability to enhance cholinergic signaling and normalize sensory
gating deficits in an animal model highlights its potential as a therapeutic agent for cognitive
and sensory processing deficits in disorders such as schizophrenia.

However, a comprehensive understanding of its preclinical profile is limited by the lack of
publicly available, detailed pharmacokinetic data across multiple species. Future research
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should aim to fully characterize the absorption, distribution, metabolism, and excretion (ADME)
properties of A-867744 to better predict its clinical translatability. Furthermore, in vivo efficacy
studies in a broader range of behavioral models of cognition and negative symptoms
associated with schizophrenia would provide a more complete picture of its therapeutic
potential. Safety pharmacology studies are also crucial to assess any potential off-target effects
and establish a therapeutic window.

In conclusion, A-867744 represents a promising lead compound for the development of novel
therapeutics targeting the a7 nAChR. Further detailed preclinical characterization is warranted
to fully evaluate its potential for clinical development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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